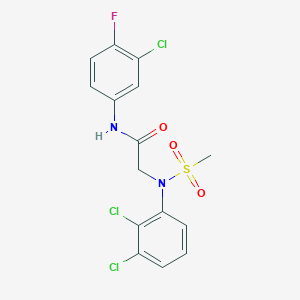
N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of multiple halogen atoms and a methylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of halogen atoms and the methylsulfonyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,6-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
Uniqueness
N-(3-chloro-4-fluorophenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of halogen atoms and the methylsulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12Cl3FN2O3S |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C15H12Cl3FN2O3S/c1-25(23,24)21(13-4-2-3-10(16)15(13)18)8-14(22)20-9-5-6-12(19)11(17)7-9/h2-7H,8H2,1H3,(H,20,22) |
InChI Key |
QXPMYJUKSZAOSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


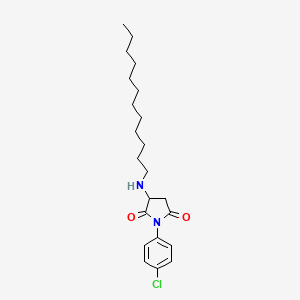
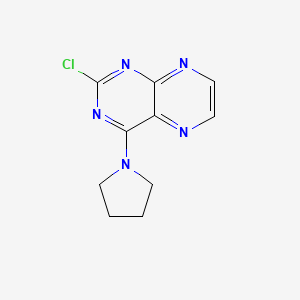
![ethyl 4-({[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12462971.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)

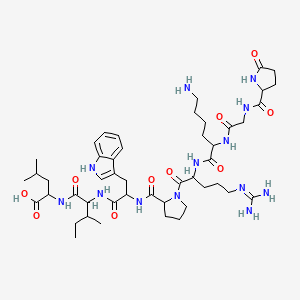

![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
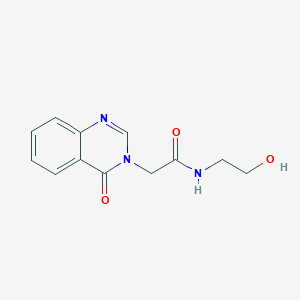
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
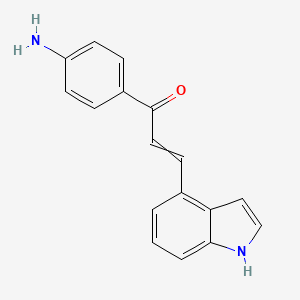
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
